molecular formula C11H12O3 B1314742 (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid CAS No. 66823-04-9

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1314742
CAS No.: 66823-04-9
M. Wt: 192.21 g/mol
InChI Key: PSMORJXEGALFGQ-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a hydroxymethyl group and a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

    (1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid: The enantiomer of the compound, with potentially different biological activity and interactions.

    Cyclopropane derivatives with different substituents: Variations in the substituents can lead to significant differences in reactivity and application.

Uniqueness: The presence of both the hydroxymethyl and phenyl groups in (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMORJXEGALFGQ-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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